
5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a heptyl group attached to the nitrogen atom at the 5-position of the triazole ring and a thione group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of heptyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate under reflux conditions in ethanol . The reaction conditions are crucial to ensure the formation of the desired triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and anticancer agent. Research has indicated that it can inhibit certain enzymes and pathways involved in inflammation and cancer progression .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance .
Wirkmechanismus
The mechanism of action of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . As an anti-inflammatory agent, it inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a phenyl group instead of a heptyl group, which alters its chemical properties and applications.
5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: The presence of a pyridinyl group provides different electronic and steric effects compared to the heptyl group.
Uniqueness: The heptyl group in 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique hydrophobic properties, making it more suitable for applications requiring lipophilicity. This distinguishes it from other triazole derivatives with different substituents .
Eigenschaften
CAS-Nummer |
7271-49-0 |
|---|---|
Molekularformel |
C9H17N3S |
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
5-heptyl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-10-9(13)12-11-8/h2-7H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
XTWRQARBVPMUPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=NC(=S)NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


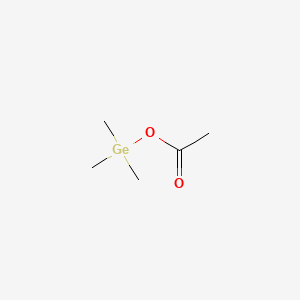


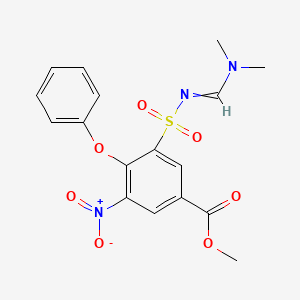


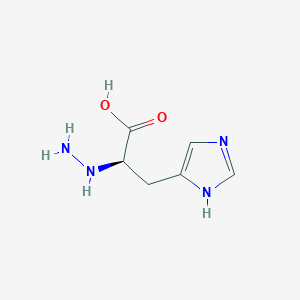

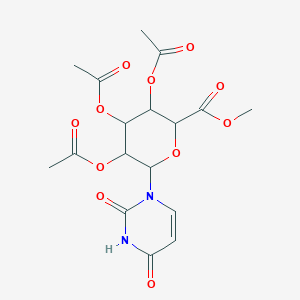

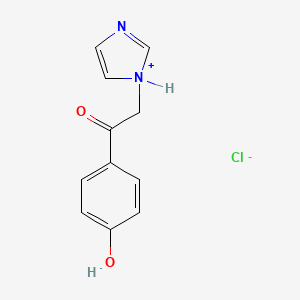
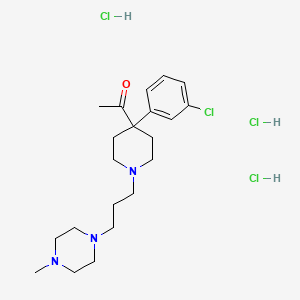
![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
